molecular formula C20H18N2O5S B2654294 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide CAS No. 876721-84-5

2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2654294
CAS No.: 876721-84-5
M. Wt: 398.43
InChI Key: RGQINFPPUHEASE-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolidinone-acetamide class, characterized by a 2,4-dioxothiazolidine core substituted with a 2-oxo-2-phenylethyl group at position 3 and an N-(4-methoxyphenyl)acetamide moiety at position 3. The structure combines a thiazolidinone ring (a five-membered heterocycle with nitrogen and sulfur atoms) with a ketone-functionalized side chain and a methoxy-substituted aromatic acetamide group.

Properties

IUPAC Name

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-27-15-9-7-14(8-10-15)21-18(24)11-17-19(25)22(20(26)28-17)12-16(23)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQINFPPUHEASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a thiazolidine ring, dioxo functionality, and phenylethyl substitution, which contribute to its pharmacological potential.

Chemical Structure and Properties

The compound's molecular formula is C20H18N2O4SC_{20}H_{18}N_{2}O_{4}S, with a molecular weight of 382.4 g/mol. The presence of two carbonyl groups (dioxo) and a phenylethyl substituent enhances its biological interactions.

PropertyValue
Molecular FormulaC20H18N2O4SC_{20}H_{18}N_{2}O_{4}S
Molecular Weight382.4 g/mol
CAS Number878990-09-1

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Thiazolidinone derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this one can inhibit bacterial growth, although specific data on this compound's efficacy is still emerging.
  • Anti-inflammatory Effects : The thiazolidine structure is associated with anti-inflammatory activities. Compounds in this class have been reported to reduce inflammation markers in various biological assays.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the inhibition of specific signaling pathways.
  • HIV Integrase Inhibition : A related compound demonstrated the ability to inhibit the interaction between HIV integrase and LEDGF/p75, a critical step in the HIV life cycle. This suggests potential applications in antiviral drug development.

The mechanism of action for this compound likely involves the inhibition of enzyme activity through its interaction with specific biological targets. The thiazolidinone core may interfere with enzyme functions, while the phenacyl and acetamide groups could enhance binding affinity and specificity towards target proteins.

Case Studies

  • Antiviral Activity : In a study focusing on HIV, derivatives similar to this compound were shown to disrupt the integrase-LEDGF/p75 interaction, which is crucial for viral DNA integration into host cells . This highlights the potential for developing new antiviral agents based on this scaffold.
  • Anticancer Research : A study investigated the effects of thiazolidinone derivatives on various cancer cell lines, showing that these compounds can induce cell cycle arrest and apoptosis, indicating their potential as anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several thiazolidinone-acetamide derivatives, differing primarily in substituents on the thiazolidinone ring, aromatic rings, or acetamide groups. Key comparisons include:

Compound Name / ID Core Structure Substituents Key Differences References
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide Thiazolidinone (4-oxo) Phenylimino at C2, phenyl at C3 Replaces dioxo group with imino and phenyl groups; Z-configuration at C2
2-{(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide Thiazolidinone (4-oxo, 2-thioxo) Benzylidene at C5, 2-methylphenyl Thioxo substitution at C2; benzylidene instead of phenylethyl group
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Thiazolidinone (2,4-dioxo) Phenoxy-benzylidene at C5 Adds phenoxy linker; substituents vary at N-acetamide
2-{(2E)-3-phenylprop-2-en-1-ylidene}-N-(4-fluorophenyl)acetamide Thiazolidinone (2,4-dioxo) (E)-3-phenylpropenylidene at C5 Fluorophenyl acetamide; unsaturated side chain

Physicochemical Properties

  • Melting Points: Thiazolidinone derivatives typically exhibit high melting points (>150°C) due to hydrogen bonding and aromatic stacking. For example, analogs with N-(4-methoxyphenyl) groups (e.g., compound VIg in ) melt at 153–155°C, while fluorophenyl-substituted derivatives () show similar thermal stability .
  • Solubility : The 4-methoxyphenyl group enhances lipophilicity compared to polar substituents (e.g., sulfamoyl in VIg ), which may influence bioavailability .
  • Spectroscopic Data: IR: Strong absorption at ~1700–1750 cm⁻¹ (C=O stretch of thiazolidinone and acetamide) . NMR: Protons on the thiazolidinone ring resonate at δ 3.5–4.5 ppm (CH₂ groups), while aromatic protons in the 4-methoxyphenyl moiety appear at δ 6.8–7.5 ppm .

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Selected Analogs

Compound Activity (IC₅₀ or MIC) Target/Mechanism Reference
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-arylacetamides α-Glucosidase inhibition (IC₅₀ = 12–45 μM) Antidiabetic via enzyme inhibition
5-Benzylidene-2-thioxo-thiazolidinones Antibacterial (MIC = 8–32 μg/mL against S. aureus) Membrane disruption
N-(4-Methoxyphenyl)-chromenone-acetamides COX-2 inhibition (IC₅₀ = 1.2 μM) Anti-inflammatory

Table 2: Key Spectroscopic Data

Compound Type IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Thiazolidinone-4-one 1740 (dioxo) 4.2 (thiazolidinone CH₂) 170–175 (C=O)
2-Thioxo-thiazolidinone 1680 (C=S) 3.8–4.1 (CH₂) 185–190 (C=S)

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